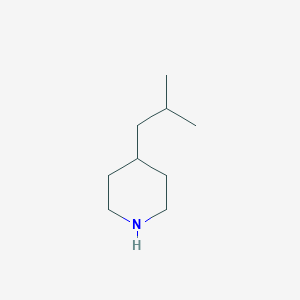

4-(2-Methylpropyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Methylpropyl)piperidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-Methylpropyl)piperidine is recognized for its role in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug design.

Antihypertensive Agents

Research indicates that derivatives of this compound can serve as effective inhibitors of T-type calcium channels. For instance, a study demonstrated that N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide exhibited significant antihypertensive effects in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .

Anticancer Research

Compounds containing the piperidine moiety have been explored for their anticancer properties. A series of piperidin-4-ones have shown promise as anti-cancer agents, demonstrating the ability to reduce the growth of hematological cancer cell lines and promoting apoptosis through the upregulation of genes such as p53 and Bax . The structural versatility of this compound allows for further modifications that could enhance its efficacy in targeting cancer cells.

Synthetic Methodologies

The compound is also significant in synthetic organic chemistry, particularly in peptide synthesis and other chemical transformations.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound has been evaluated as a reagent for the deprotection of amino acids. Studies indicate that it can effectively replace traditional piperidine in the Fmoc/tBu strategy, yielding peptides with comparable purity and yield . This substitution may lead to more efficient synthetic routes in peptide chemistry.

Chemical Reactions

The compound's reactivity allows it to participate in various chemical reactions, including those involving nucleophilic substitutions and cyclization processes. Its derivatives are often utilized as intermediates in the synthesis of more complex organic molecules.

Biological Activities

The biological implications of this compound extend beyond its use as a pharmaceutical precursor.

Neuropharmacology

Piperidine derivatives are known to exhibit neuropharmacological activities, influencing neurotransmitter systems and potentially offering therapeutic benefits for neurological disorders. The specific substituents on the piperidine ring can modulate these effects, making compounds like this compound candidates for further research in this area.

Antimicrobial Properties

Research has also suggested that certain derivatives may possess antimicrobial properties, contributing to the ongoing search for new antibiotics amid rising resistance rates . The exploration of structure-activity relationships (SAR) is crucial for optimizing these compounds' efficacy against various pathogens.

Eigenschaften

Molekularformel |

C9H19N |

|---|---|

Molekulargewicht |

141.25 g/mol |

IUPAC-Name |

4-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C9H19N/c1-8(2)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |

InChI-Schlüssel |

FUUJPVISQYKVAX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1CCNCC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.